4-Quinolinol, 7,8-dimethoxy-2-phenyl- is a chemical compound classified under the quinoline derivatives. It is known for its potential biological activities and applications in medicinal chemistry. The compound's systematic name is 7,8-dimethoxy-2-phenyl-1H-quinolin-4-one, with a molecular formula of and a molecular weight of approximately 281.30 g/mol. It features a quinoline core structure modified with methoxy and phenyl groups, which contribute to its chemical properties and biological activities .
The synthesis of 4-Quinolinol, 7,8-dimethoxy-2-phenyl- typically involves several methods:
These synthetic routes are optimized for yield and efficiency, often employing transition metal catalysts to facilitate reactions.
The molecular structure of 4-Quinolinol, 7,8-dimethoxy-2-phenyl- can be described as follows:
COC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3)OC
The structure features a quinoline ring system with methoxy groups at positions 7 and 8, and a phenyl group at position 2. This arrangement contributes to the compound's unique chemical behavior and interactions .
4-Quinolinol, 7,8-dimethoxy-2-phenyl- participates in various chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 4-Quinolinol, 7,8-dimethoxy-2-phenyl- is primarily related to its biological activity against various pathogens:
The precise biochemical pathways are still under investigation but suggest that modifications on the quinoline scaffold significantly influence biological interactions.
The physical and chemical properties of 4-Quinolinol, 7,8-dimethoxy-2-phenyl- include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 281.30 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
LogP | 3.6246 |
Polar Surface Area | 51.58 Ų |
These properties are critical for understanding solubility, reactivity, and potential applications in pharmaceuticals .
4-Quinolinol, 7,8-dimethoxy-2-phenyl- has several scientific applications:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7